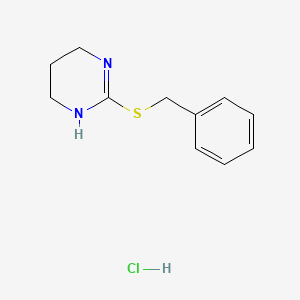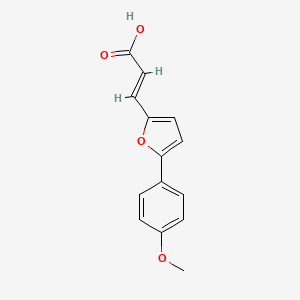
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. This compound is characterized by the presence of a furan ring substituted with a 4-methoxyphenyl group and an acrylic acid moiety. Its molecular weight is 244.24 g/mol.
未来方向
The future directions for the study of “3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid” and similar compounds could involve exploring their potential applications as sustainable chemical building units . Additionally, their synthesis from renewable resources like carbohydrate-derived furfurals represents a promising direction for sustainable chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid typically involves the reaction of 4-methoxyphenylboronic acid with 5-bromo-2-furancarboxaldehyde under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability .
化学反应分析
Types of Reactions
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated furans and other substituted derivatives.
科学研究应用
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acrylic acid moiety allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a chlorine substituent instead of a methoxy group.
3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)acrylic acid: Contains a trifluoromethyl group, offering different electronic properties.
Uniqueness
3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid is unique due to its methoxy substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid involves the synthesis of 4-methoxyphenylacetic acid, which is then converted to 5-(4-methoxyphenyl)furan-2-carboxylic acid. This intermediate is then reacted with acetic anhydride to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid.", "Starting Materials": [ "4-methoxybenzaldehyde", "methyl magnesium bromide", "acetic anhydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "sodium chloride", "sodium carbonate" ], "Reaction": [ "Step 1: Synthesis of 4-methoxyphenylacetic acid", "4-methoxybenzaldehyde is reacted with methyl magnesium bromide to form 4-methoxyphenylpropan-2-ol.", "The propanol is then oxidized using potassium permanganate and sulfuric acid to form 4-methoxyphenylacetic acid.", "Step 2: Synthesis of 5-(4-methoxyphenyl)furan-2-carboxylic acid", "4-methoxyphenylacetic acid is heated with sodium hydroxide to form the sodium salt of the acid.", "The sodium salt is then reacted with sodium bisulfite to form 5-(4-methoxyphenyl)furan-2-carboxylic acid.", "Step 3: Synthesis of 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid", "5-(4-methoxyphenyl)furan-2-carboxylic acid is reacted with acetic anhydride in the presence of sodium acetate and acetic acid to form the final product, 3-(5-(4-Methoxyphenyl)furan-2-yl)acrylic acid." ] } | |
CAS 编号 |
62806-31-9 |
分子式 |
C14H12O4 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-9H,1H3,(H,15,16) |
InChI 键 |
DJJPYNLLZYGDPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


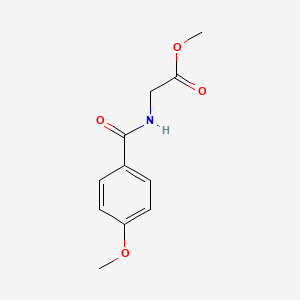
methyl}quinolin-8-OL](/img/structure/B3407338.png)
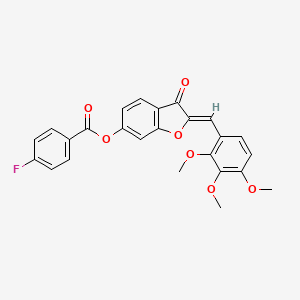

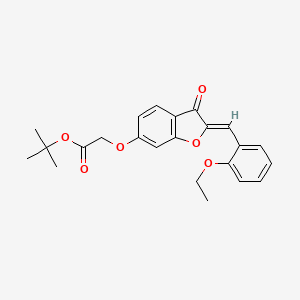



![methyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3407407.png)

![3-(PIPERIDINE-1-SULFONYL)-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B3407422.png)
![5-(3,4-dichlorophenyl)-2-(3-methylphenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B3407423.png)
![(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B3407431.png)
